molecular formula C12H25F B1294772 1-Fluorododecane CAS No. 334-68-9

1-Fluorododecane

Cat. No.: B1294772
CAS No.: 334-68-9
M. Wt: 188.32 g/mol
InChI Key: YHYBNVZCQIDLSQ-UHFFFAOYSA-N
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Description

1-Fluorododecane is a long-chain 1-fluoroalkane with the molecular formula C₁₂H₂₅F. It is also known as n-Dodecyl fluoride. This compound is characterized by the presence of a fluorine atom attached to the terminal carbon of a twelve-carbon alkane chain. It is used in various chemical reactions and industrial applications due to its unique properties.

Comparison with Similar Compounds

1-Fluorododecane can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a long alkane chain and a terminal fluorine atom, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1-fluorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25F/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYBNVZCQIDLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074706
Record name 1-Fluorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-68-9
Record name 1-Fluorododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 1-fluorododecane play in the host plant selection of Tuta absoluta?

A1: Research suggests that this compound may act as an oviposition deterrent for the tomato leafminer, Tuta absoluta. In studies investigating the volatile profiles of various host and non-host plants, this compound was notably absent in tomato, the preferred host plant of Tuta absoluta []. Conversely, this compound was present in plants less preferred by the insect, such as datura, eggplant, ashwagandha, and black nightshade []. While further research is needed to confirm this hypothesis, these findings suggest that the presence of this compound might contribute to the insect's avoidance of certain plants.

Q2: Are there any other plants besides those mentioned that contain this compound? What are the implications of this presence for insect-plant interactions?

A2: While the provided research [] focuses on a specific set of plants, further investigation is required to determine the prevalence of this compound in other plant species. Identifying additional plants containing this compound could provide insights into its ecological role in broader insect-plant interactions. Discovering whether this compound acts as a general insect repellent or if its effects are specific to Tuta absoluta would be valuable for understanding its potential applications in pest management.

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